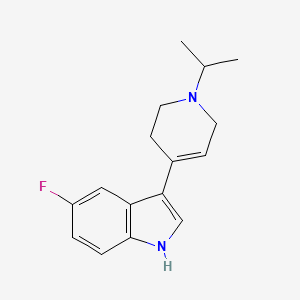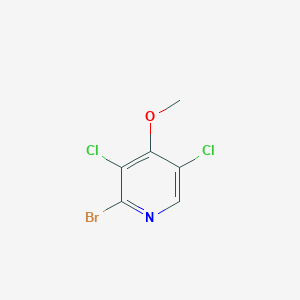
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7,8-dihydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7,8-dihydroxychroman-4-one typically involves the bromination of chroman-4-one derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 6-Bromo-7,8-dihydroxychroman-4-one may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as bromination, hydroxylation, and cyclization. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-7,8-dihydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromanone derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-7,8-dihydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7,8-dihydroxychroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-Bromo-4,4-dimethylthiochroman: Another brominated chromanone derivative with different substituents.
6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one: A hydroxylated chromanone with similar biological activities.
2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one: A compound with multiple hydroxyl groups and significant biological activity.
Uniqueness: 6-Bromo-7,8-dihydroxychroman-4-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and biological properties
Propiedades
Número CAS |
918300-44-4 |
|---|---|
Fórmula molecular |
C9H7BrO4 |
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
6-bromo-7,8-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7BrO4/c10-5-3-4-6(11)1-2-14-9(4)8(13)7(5)12/h3,12-13H,1-2H2 |
Clave InChI |
OEISWVJYKCLAKC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C(=C(C=C2C1=O)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


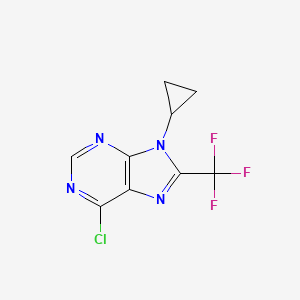
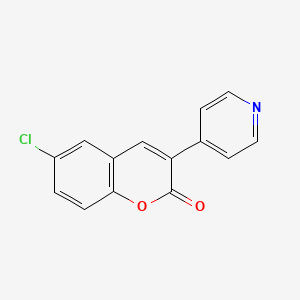

![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

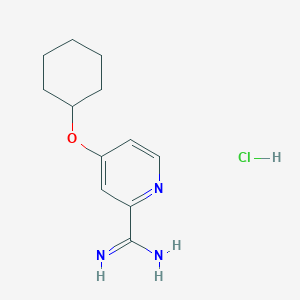
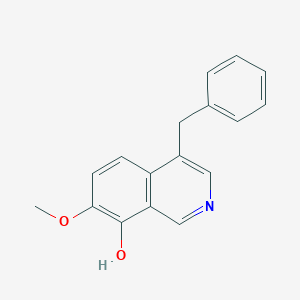

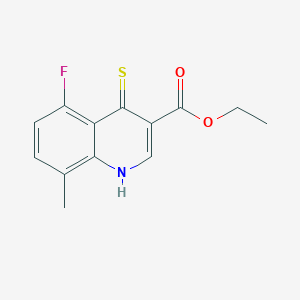
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
